REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+]>C(O)C.C1(C)C=CC=CC=1>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:7]2[C:6]([C:4]([OH:5])=[O:3])=[C:10]([CH3:11])[O:9][N:8]=2)=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
179.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
880 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solid
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
680 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 20-30° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 5 h at 20-30° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed in vacuum at 45-50° C.
|
Type
|
ADDITION
|
Details
|
the residue was subsequently treated with 500 g of water at 20-30° C.
|
Type
|
CUSTOM
|
Details
|
to afford a clear solution
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate was added 235 g of methyl tert-butyl ether and 600 g of water
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred for 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
stood for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to provide 147 g crude wet product
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 75-85° C. for 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20-30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at this temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 50-55° C. in vacuum over night
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NOC(=C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |